molecular formula C3H5Cl3N2O2 B11998432 Urea, (2,2,2-trichloro-1-hydroxyethyl)- CAS No. 2000-40-0

Urea, (2,2,2-trichloro-1-hydroxyethyl)-

Cat. No.: B11998432
CAS No.: 2000-40-0
M. Wt: 207.44 g/mol
InChI Key: VPENXVZFNXARIV-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-hydroxyethyl)urea is a chemical compound with the molecular formula C3H5Cl3N2O2 It is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl moiety, which is further linked to a urea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)urea typically involves the reaction of trichloroacetaldehyde with urea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cl}_3\text{CCHO} + \text{NH}_2\text{CONH}_2 \rightarrow \text{Cl}_3\text{CCH(OH)NHCONH}_2 ]

The reaction is usually conducted in an aqueous medium, and the temperature is maintained at a moderate level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-(2,2,2-trichloro-1-hydroxyethyl)urea involves large-scale reactors where the reactants are mixed in precise proportions. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-hydroxyethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.

    Substitution: The trichloromethyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the trichloromethyl group under mild conditions.

Major Products Formed

    Oxidation: Formation of trichloroacetic acid derivatives.

    Reduction: Formation of dichloroethylurea derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

N-(2,2,2-trichloro-1-hydroxyethyl)urea has several applications in scientific research:

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)urea involves its interaction with molecular targets through its trichloromethyl and hydroxyethyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests potential interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloroethyl)urea: Similar structure but lacks the hydroxy group.

    N-(2,2,2-Trichloro-1-hydroxypropyl)urea: Contains an additional carbon in the hydroxyalkyl chain.

    N-(2,2-Dichloro-1-hydroxyethyl)urea: Contains fewer chlorine atoms.

Uniqueness

N-(2,2,2-trichloro-1-hydroxyethyl)urea is unique due to the presence of both trichloromethyl and hydroxyethyl groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,2,2-trichloro-1-hydroxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Cl3N2O2/c4-3(5,6)1(9)8-2(7)10/h1,9H,(H3,7,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPENXVZFNXARIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)(NC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl3N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701031273
Record name (1-Hydroxy-2,2,2-trichloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2000-40-0
Record name N-(2,2,2-Trichloro-1-hydroxyethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2000-40-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (1-hydroxy-2,2,2-trichloroethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002000400
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC13182
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13182
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1-Hydroxy-2,2,2-trichloroethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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